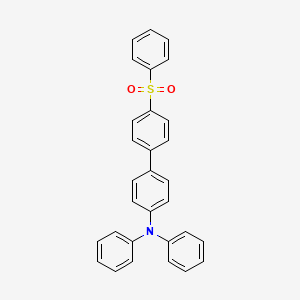
4-(4-Diphenylaminophenyl)diphenylsulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Diphenylaminophenyl)diphenylsulfone is a chemical compound known for its unique properties and applications in various fields. It is a highly efficient fluorophor, often used in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties . The compound has a molecular formula of C30H23NO2S and a molecular weight of 461.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Diphenylaminophenyl)diphenylsulfone typically involves a multi-step process. One common method includes the condensation of 4-chloronitrobenzene with sodium sulfide, followed by sulfur oxidation using potassium dichromate to yield 4,4’-dinitrodiphenyl sulfone . This intermediate is then reduced to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or sublimation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Diphenylaminophenyl)diphenylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium dichromate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Diphenylaminophenyl)diphenylsulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Diphenylaminophenyl)diphenylsulfone primarily involves its luminescent properties. The compound exhibits blue luminescence due to the sulfur functional group, which plays a crucial role in its electronic structure and optical properties . The molecular targets and pathways involved include the excitation of electrons and subsequent emission of light, making it an efficient fluorophor for various applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenyl sulfone (Dapsone): Known for its antibacterial and anti-inflammatory properties.
4,4’-Dinitrodiphenyl sulfone: An intermediate in the synthesis of various sulfone derivatives.
Uniqueness
4-(4-Diphenylaminophenyl)diphenylsulfone stands out due to its high triplet energy and balanced charge-transporting properties, making it an excellent choice for use in OLEDs and other optoelectronic devices . Its unique combination of luminescent properties and stability sets it apart from other similar compounds.
Properties
Molecular Formula |
C30H23NO2S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-[4-(benzenesulfonyl)phenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C30H23NO2S/c32-34(33,29-14-8-3-9-15-29)30-22-18-25(19-23-30)24-16-20-28(21-17-24)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H |
InChI Key |
YDGZLHKRYCBPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


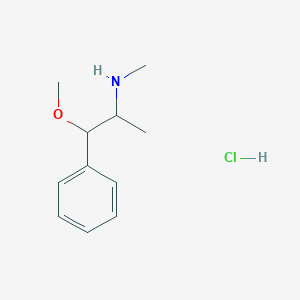
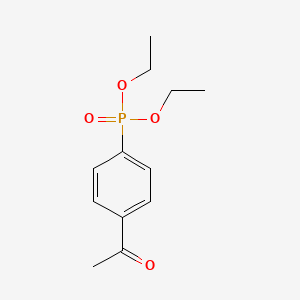
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

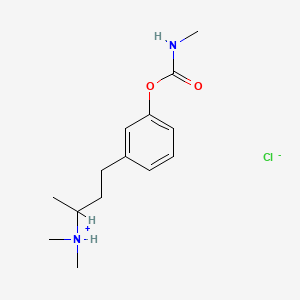
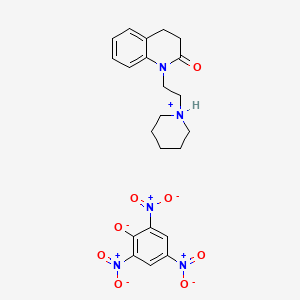
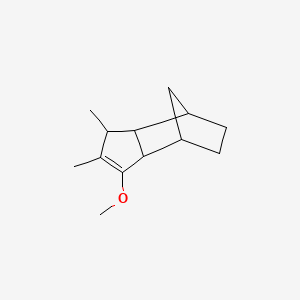
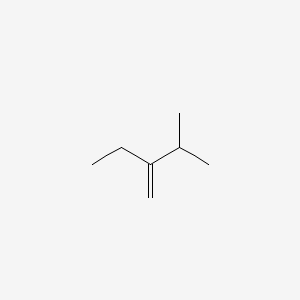
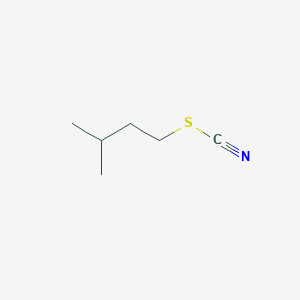
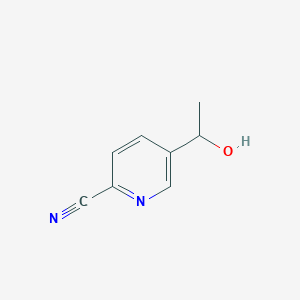
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
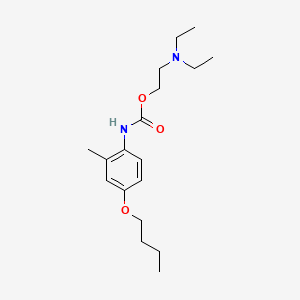
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)

